molecular formula C20H10F2N2O3S B2833823 (E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 865248-69-7

(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2833823
CAS No.: 865248-69-7
M. Wt: 396.37
InChI Key: IZPDKLAQVJVWNS-BSYVCWPDSA-N
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Description

(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a recognized potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in hematological malignancies. This compound demonstrates high efficacy against FLT3 internal tandem duplication (FLT3-ITD) mutations, which are among the most common driver mutations in Acute Myeloid Leukemia (AML) and are associated with poor prognosis . Its primary research value lies in its use as a chemical probe to elucidate the signaling pathways downstream of FLT3, including STAT5, MAPK, and PI3K/AKT, and to investigate mechanisms of oncogenic proliferation and survival in leukemic cells. The compound's mechanism involves binding to the active conformation of FLT3, leading to inhibition of autophosphorylation and subsequent induction of apoptosis in FLT3-ITD-dependent cell lines . Consequently, it serves as an invaluable tool for in vitro and in vivo studies aimed at understanding drug resistance mechanisms, evaluating combination therapies, and advancing the preclinical development of targeted treatments for FLT3-mutant AML.

Properties

IUPAC Name

N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F2N2O3S/c1-2-7-24-18-13(22)8-11(21)9-17(18)28-20(24)23-19(26)16-10-14(25)12-5-3-4-6-15(12)27-16/h1,3-6,8-10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPDKLAQVJVWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, focusing on its cytotoxicity, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromene core and a benzothiazole moiety, which are known for their diverse biological activities. The molecular formula is C16H15F2N3O3SC_{16}H_{15}F_{2}N_{3}O_{3}S, and it has a molecular weight of approximately 399.4 g/mol.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown significant cytotoxic activity against:

  • Breast Cancer (MCF-7) : The compound exhibited an IC50 value in the range of 0.9 to 10 µM, indicating potent antiproliferative effects.
  • Colon Cancer (HCT-116) : Similar cytotoxic effects were observed, suggesting its potential use in treating colorectal malignancies.

In a comparative study of chromone derivatives, it was noted that compounds with fluorinated substituents, such as the one , demonstrated enhanced cytotoxicity due to improved interaction with cellular targets .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to act as an inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The presence of hydrophilic groups in the compound's structure contributed to its ability to inhibit this enzyme effectively .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Studies have indicated that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Enzyme Inhibition : The inhibition of key enzymes involved in cancer progression and inflammation is a significant aspect of its action .

Study 1: Evaluation Against Cancer Cell Lines

A recent study synthesized various chromone derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that this compound demonstrated superior activity compared to other derivatives .

Cell LineIC50 (µM)Activity Level
MCF-70.9 - 10High
HCT-1160.5 - 8Moderate

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was shown to significantly reduce inflammation markers in vitro, confirming its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. It has shown promising results against various cancer cell lines, including breast and lung cancer. The mechanism involves the induction of apoptosis and cell cycle arrest, which is critical for developing targeted cancer therapies .
  • Antimicrobial Properties :
    • The compound has demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Research indicates that this compound can modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

  • Fluorescent Probes :
    • The unique structural features of the compound allow it to act as a fluorescent probe in biochemical assays. Its fluorescence properties make it suitable for tracking biological processes in live cells, enhancing imaging techniques in cellular biology .
  • Polymer Composites :
    • The incorporation of this compound into polymer matrices has been explored to enhance the mechanical properties and thermal stability of the materials. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study conducted on MCF-7 breast cancer cells revealed that treatment with (E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide resulted in a 70% reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer agent .
  • Case Study on Antimicrobial Activity :
    • In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest that it could be developed into a novel antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Benzothiazole Carboxamide Derivatives

highlights several N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives (e.g., compounds 4g–4n ) with varying substituents on the phenyl ring. Key comparisons include:

Compound ID Substituents on Phenyl Ring Synthesis Yield Key Structural Differences vs. Target Compound
4h 2,6-Difluorophenyl 60% Lacks chromene-carboxamide and propynyl groups; features a thiazolidinone ring instead of a chromene system
4g 4-Chlorophenyl 70% Chloro substituent vs. difluoro; thiazolidinone core
4i 2-Chloro-6-fluorophenyl 37% Mixed halogenation; no chromene or propynyl groups

The propynyl substituent may confer greater rigidity and altered steric effects compared to phenyl-based substituents in 4h or 4g.

Thiazole Carbothioamide Derivatives

describes peptidomimetic thiazole carbothioamides (e.g., 83 and 84 ) with cyclohexyl and trimethoxyphenyl groups. Unlike the target compound, these feature carbothioamide (C=S) linkages and bulky lipophilic substituents, which may improve membrane permeability but reduce aqueous solubility. The benzo[d]thiazole core in the target compound, combined with its difluoro and propynyl groups, suggests a different pharmacokinetic profile, balancing lipophilicity and polarity .

Benzo[d]thiazole Carbohydrazide Derivatives

lists compounds like 851988-47-1 (N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide), which share the 4,6-difluorobenzo[d]thiazole moiety but replace the carboxamide with a carbohydrazide group.

Key Research Findings and Implications

  • Synthetic Challenges : The target compound’s propynyl and chromene groups may lower synthetic yields compared to simpler analogues like 4g–4n (average yields: 37–70%) due to steric hindrance during cyclization .
  • Bioactivity Hypotheses : The chromene-carboxamide system, absent in 4h and 83 , could enhance interactions with kinases or DNA topoisomerases, as seen in related chromene derivatives.
  • Metabolic Stability : The difluoro substituents likely improve metabolic stability over chlorinated analogues (e.g., 4i ), aligning with trends in fluorinated drug design .

Q & A

Q. Optimization Strategies :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, stoichiometry) for yield maximization .
  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency .

Basic: Which spectroscopic and crystallographic techniques confirm structural integrity, particularly the (E)-configuration?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., difluoro groups at C4/C6, propynyl at N3) via coupling patterns and chemical shifts. The (E)-configuration is confirmed by NOESY (absence of cross-peaks between chromene C=O and benzothiazole protons) .
  • X-Ray Crystallography :
    • Use SHELX for structure refinement . Mercury software visualizes hydrogen bonding (e.g., between carboxamide NH and thiazole S) to validate stereochemistry .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹) .

Basic: How should initial biological activity screens be designed to evaluate therapeutic potential?

Methodological Answer:

  • Target Selection : Prioritize kinases or DNA repair enzymes, given the compound’s benzothiazole-chromene hybrid structure (analogous to kinase inhibitors) .
  • Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination .
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to controls like doxorubicin .
  • Docking Pre-Screening : Perform preliminary molecular docking (AutoDock Vina) to prioritize high-affinity targets .

Advanced: What computational strategies predict electronic properties and binding affinities?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to assess charge transfer and reactivity .
    • Simulate UV-Vis spectra (TD-DFT) for comparison with experimental data .
  • Molecular Docking :
    • Use GOLD or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CDK2, EGFR). Focus on hydrogen bonds with hinge regions and hydrophobic contacts with alkyne substituents .
  • MD Simulations : Run 100-ns trajectories (AMBER) to evaluate binding stability under physiological conditions .

Advanced: How to resolve discrepancies in reported biological activities or crystallographic data?

Methodological Answer:

  • Biological Data Contradictions :
    • Assay Standardization : Compare protocols (e.g., cell line passage number, serum concentration) to identify variables .
    • Metabolic Stability Testing : Use microsomal assays to check if differential CYP450 metabolism explains activity variations .
  • Crystallographic Variability :
    • Analyze hydrogen-bonding motifs (Mercury’s graph-set analysis) to detect polymorphic forms .
    • Re-refine raw diffraction data (SHELXL) with updated disorder models .

Advanced: What methodologies analyze hydrogen bonding’s impact on stability and crystal packing?

Methodological Answer:

  • Graph-Set Analysis :
    • Classify hydrogen bonds (e.g., R₂²(8) motifs between carboxamide and thiazole) using Mercury .
  • Thermogravimetric Analysis (TGA) :
    • Correlate thermal stability with strong intermolecular H-bonds (e.g., NH⋯O=C) .
  • Solubility Studies :
    • Measure solubility in aprotic vs. protic solvents to assess H-bond-driven lattice energy .

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